molecular formula C10H14FN3O2 B4137672 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine

Cat. No.: B4137672
M. Wt: 227.24 g/mol
InChI Key: KANQTUPVKFIUGA-UHFFFAOYSA-N
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Description

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a nitro group on a phenyl ring, along with a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine typically involves multi-step organic reactions. One common approach is the nitration of a fluoro-substituted aniline derivative, followed by amination and subsequent alkylation with diethylamine. The reaction conditions often include the use of strong acids for nitration, such as sulfuric acid and nitric acid, and bases like sodium hydroxide for amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features could be optimized for binding to specific biological targets, making it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups provide versatility in chemical processing and product formulation.

Mechanism of Action

The mechanism of action of 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluoro and nitro groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-amino-2-chloro-4-nitrophenyl)diethylamine
  • (5-amino-2-bromo-4-nitrophenyl)diethylamine
  • (5-amino-2-iodo-4-nitrophenyl)diethylamine

Uniqueness

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability in drug molecules, making this compound particularly valuable in pharmaceutical research .

Properties

IUPAC Name

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-3-13(4-2)9-6-8(12)10(14(15)16)5-7(9)11/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQTUPVKFIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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